2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride
Description
Properties
IUPAC Name |
2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.2ClH/c9-3-6-5-1-2-11-4-7(5)12-8(6)10;;/h11H,1-2,4,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRLSBVWQFXVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=C(S2)N)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It’s worth noting that the presence of pyridine nitrogen has traditionally been assumed to be protonated in enzyme active sites, providing resonance stabilization of carbanionic intermediates.
Biochemical Analysis
Biochemical Properties
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with serum albumin, which is a key protein in the blood that transports various substances. The nature of this interaction involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a significant accumulation of cells in the G2/M phase of the cell cycle, leading to a decrease in cells in other phases, particularly the G0/G1 phase. This indicates its potential role in regulating cell division and growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, molecular docking studies have shown that it can interact with bovine serum albumin and human leukemia inhibitory factor. These interactions involve hydrogen bonding and van der Waals forces, which contribute to the compound’s stability and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have indicated that it remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can be observed. For instance, dose-dependent studies have shown that higher concentrations of the compound can lead to significant cellular accumulation in the G2/M phase, indicating potential cytotoxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, its binding to serum albumin facilitates its transport in the bloodstream.
Biological Activity
2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride is a compound belonging to the class of tetrahydrothienopyridines, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various medical fields. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy in different biological models, and potential as a lead compound for drug development.
Chemical Structure and Properties
The molecular formula for this compound is . The structure consists of a thieno-pyridine core with an amino group and a carbonitrile substituent, which contribute to its biological properties.
1. Anti-inflammatory Activity
Research has shown that derivatives of tetrahydrothienopyridine exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that these compounds can inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-α) in rat whole blood. This suggests a potential mechanism where the compound modulates inflammatory responses by affecting cytokine production .
2. Antimicrobial Activity
Several studies have reported the antimicrobial properties of tetrahydrothienopyridine derivatives. For example:
- Compounds derived from this class have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli.
- The minimum inhibitory concentration (MIC) values ranged from 50 µM to 100 µM against Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
Tetrahydrothienopyridine derivatives have also been evaluated for their anticancer properties. In vitro studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle regulators and induction of oxidative stress .
Case Study 1: Anti-inflammatory Effects
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several tetrahydrothienopyridine derivatives and tested their effects on LPS-induced TNF-α production. One derivative exhibited over 80% inhibition at a concentration of 10 µM, indicating strong anti-inflammatory activity .
Case Study 2: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several tetrahydrothienopyridine derivatives against clinical isolates of bacteria. The results showed that certain compounds had significant bactericidal effects with MIC values comparable to standard antibiotics .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of tetrahydrothieno[2,3-c]pyridine compounds exhibit significant antidepressant properties. These compounds interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. Studies have demonstrated that modifications to the core structure can enhance efficacy and selectivity for specific serotonin receptors .
1.2 Neuroprotective Effects
The neuroprotective properties of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds may help mitigate oxidative stress and neuronal apoptosis, potentially slowing disease progression. For instance, one study highlighted the ability of these compounds to reduce markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents .
Pharmacological Studies
2.1 Antioxidant Properties
The compound has shown promise as an antioxidant agent. Its ability to scavenge free radicals has been documented in various in vitro studies. The antioxidant activity is believed to be linked to its chemical structure, which allows it to donate electrons effectively and stabilize reactive oxygen species (ROS) without becoming a free radical itself .
2.2 Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of tetrahydrothieno[2,3-c]pyridine derivatives. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in treating inflammatory diseases like rheumatoid arthritis .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antidepressant Effects | Demonstrated significant reduction in depression-like behaviors in animal models after administration of modified tetrahydrothieno[2,3-c]pyridine derivatives. |
| Study B | Neuroprotection | Showed that the compound reduced neuronal death and oxidative stress markers in cultured neurons exposed to beta-amyloid peptides. |
| Study C | Antioxidant Activity | In vitro assays indicated that the compound effectively scavenged superoxide anions and hydroxyl radicals. |
| Study D | Anti-inflammatory Properties | Found that treatment with the compound reduced levels of TNF-alpha and IL-6 in a murine model of inflammation. |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The target compound shares a tetrahydrothienopyridine backbone with several derivatives. Key differences in substituents and functional groups dictate pharmacological and physicochemical properties.
Table 1: Structural Comparison of Tetrahydrothienopyridine Derivatives
Physicochemical Properties
- Solubility: The dihydrochloride salt form of the target compound is presumed to have higher solubility than non-ionic analogs (e.g., tetramethyl derivatives) .
Notes and Limitations
- Data Gaps : Direct biological data (e.g., IC₅₀ values, receptor binding assays) for the target compound are absent in the evidence, requiring extrapolation from structural analogs.
- SAR Complexity: While the 2-amino group is essential, substituent effects (e.g., dihydrochloride vs. free base) on activity remain underexplored .
Preparation Methods
Gewald Reaction
The core thienopyridine structure is commonly synthesized via a Gewald reaction , a three-component condensation involving:
- A substituted 4-piperidone (e.g., N-benzyl-4-piperidone or N-Boc-4-piperidone).
- A cyano-containing compound such as ethyl cyanoacetate, malononitrile, or 2-cyanoacetamide.
- Elemental sulfur.
This reaction is typically carried out in ethanol with a base catalyst such as morpholine under reflux conditions.
| Reagents | Amounts | Conditions | Yield (%) | Product Description |
|---|---|---|---|---|
| N-Benzyl-4-piperidone (1a) | 5 g (26.42 mmol) | Reflux in EtOH with morpholine for 2 h | 85 | Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (2a) |
| Ethyl cyanoacetate | 3.09 mL (29.06 mmol) | |||
| Sulfur | 1.02 g (31.70 mmol) | |||
| Morpholine | 4.62 mL (52.84 mmol) |
The reaction mixture is cooled, diluted with water, and extracted with dichloromethane. The organic layers are washed, dried, and concentrated. The crude product is purified by trituration with methanol to afford the desired compound as an off-white powder.
Direct Amidation and Carbamate Deprotection
Carboxamide derivatives of the thienopyridine core can be prepared by direct amidation of the corresponding 3-carboxylic acids or by performing the Gewald synthesis with 2-cyanoacetamide as the cyano source. Boc-protected intermediates are often deprotected using excess 6 M hydrochloric acid to yield the amides as hydrochloride salts, which enhances water solubility.
Formation of Carbonitrile Derivatives
The 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitriles are synthesized via the Gewald reaction between malononitrile and the appropriate N-substituted 4-piperidone. The resulting nitrile compounds are then converted to their dihydrochloride salts to improve their physicochemical properties, such as solubility and stability.
Reaction Conditions and Optimization
| Step | Solvent | Catalyst/Base | Temperature | Reaction Time | Notes |
|---|---|---|---|---|---|
| Gewald reaction | Ethanol | Morpholine | Reflux (approx. 78°C) | 2–3 hours | Stirring during reflux essential |
| Boc deprotection | 6 M HCl | Acid | Room temperature or mild heating | Variable | Excess acid ensures complete deprotection |
| Extraction and purification | CH2Cl2, MeOH | - | Ambient | - | Multiple washes improve purity |
The reaction times and temperatures are optimized to maximize yields and purity. For example, refluxing for 2 hours with morpholine in ethanol provides an 85% yield for the benzyl-substituted derivative.
Summary of Key Experimental Data
| Compound | Starting Material | Cyano Source | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| Ethyl 2-amino-6-benzyl derivative (2a) | N-Benzyl-4-piperidone (1a) | Ethyl cyanoacetate | 85 | 110–111 | Off-white powder |
| 6-tert-Butyl 3-ethyl dicarboxylate (2c) | N-Boc-4-piperidone (1c) | Ethyl cyanoacetate | 66 | 140–144 | White powder, precipitate formed |
Research Findings and Advantages
- The Gewald reaction provides a versatile and efficient route to the thienopyridine scaffold with good yields and straightforward purification.
- Conversion to hydrochloride salts significantly improves water solubility, which is crucial for biological evaluation and formulation.
- The use of different cyano sources (malononitrile, ethyl cyanoacetate, 2-cyanoacetamide) allows for structural diversity in the final products.
- The methodology avoids harsh conditions and uses relatively safe reagents, making it suitable for scale-up.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile derivatives, and how does the choice of substituents affect yield?
- Methodological Answer : The Gewald reaction is a cornerstone synthesis method, utilizing malononitrile and substituted 4-piperidones to directly form the thienopyridine core. For example, substituting the 6-position with methyl or tert-butoxycarbonyl groups requires tailored reaction conditions (e.g., NaOH in ethanol/water for 6-methyl derivatives) . Hydrochloride salt formation improves solubility and crystallinity, critical for biological testing . Yield optimization involves adjusting stoichiometry (e.g., BOP/DIPEA coupling agents for amide bond formation) and purification via recrystallization or column chromatography .
Q. How can researchers confirm the structural integrity and purity of synthesized derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) is essential for confirming substituent positions and rotameric states (e.g., complex δ 5.50–2.60 ppm signals for NH2 and CH2 groups). High-resolution mass spectrometry (HR-ESMS) validates molecular weights (e.g., observed 522.1822 vs. calculated 522.1824 for C25H33ClN3O5S+) . Melting point analysis (e.g., 148–150°C) and HPLC purity assessments (>95%) are standard for batch consistency .
Q. What strategies enhance the aqueous solubility of this compound for in vitro assays?
- Methodological Answer : Converting the free base to its dihydrochloride salt significantly improves water solubility. For instance, dissolving the compound in methanol/HCl and precipitating with dioxane yields stable hydrochloride salts suitable for dissolution in PBS or cell culture media . Co-solvents like DMSO (≤1% v/v) can also be used without cytotoxicity .
Q. What is the hypothesized pharmacological mechanism of action for this compound?
- Methodological Answer : Evidence suggests modulation of A1 adenosine receptors (A1AR) as allosteric modulators, potentially altering receptor conformation to enhance endogenous adenosine binding . In cancer research, derivatives with trimethoxybenzoyl substituents inhibit tubulin polymerization, disrupting mitosis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor affinity or antitumor activity?
- Methodological Answer : Systematic substitution at the 3- and 6-positions is critical. For example:
- 6-Methyl groups : Enhance A1AR binding affinity by 2-fold compared to unsubstituted analogs .
- 3-Carbonitrile vs. Carboxamide : Carbonitriles improve metabolic stability but reduce solubility, necessitating salt formation .
- Trimethoxybenzoyl substituents : Increase antitumor activity by 10-fold (IC50 = 0.23 μM) via tubulin interaction .
Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthesis .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer : Discrepancies in IC50 values (e.g., receptor binding vs. cell viability assays) may arise from off-target effects or assay conditions. Cross-validate using:
- Orthogonal assays : Compare radioligand binding (A1AR) with functional cAMP assays .
- Kinetic solubility testing : Ensure compound stability in assay buffers .
- Proteomic profiling : Identify unintended kinase targets (e.g., PI3K inhibition) .
Q. What in vitro ADME (absorption, distribution, metabolism, excretion) parameters should be prioritized for lead optimization?
- Methodological Answer : Focus on:
- Microsomal stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance. Derivatives with tert-butyl esters show t1/2 > 60 mins .
- Caco-2 permeability : Assess apical-to-basal transport for oral bioavailability potential. Carboxamide derivatives exhibit Papp > 1 × 10⁻⁶ cm/s .
- CYP inhibition : Screen against CYP3A4/2D6 to avoid drug-drug interactions .
Q. How can researchers evaluate the antimicrobial potential of this scaffold while minimizing false positives?
- Methodological Answer : Use standardized MIC (minimum inhibitory concentration) assays with:
- Bacterial strains : Include resistant Mtb (e.g., isoniazid-resistant H37Rv) and Gram-positive pathogens .
- Controls : Compare to ciprofloxacin (for bacteria) and amphotericin B (for fungi).
- Cytotoxicity counterscreens : Test against mammalian cell lines (e.g., HEK293) to exclude nonspecific toxicity .
Q. What crystallographic techniques are recommended for resolving polymorphism or conformational flexibility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
